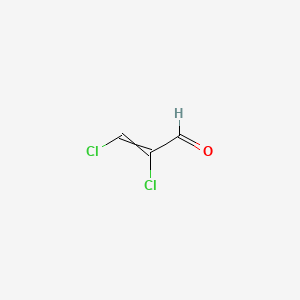

2,3-Dichloro-2-propenal

Description

1-(2-Chlorobenzyl)-4-piperidone oxime is a synthetic compound belonging to the class of 4-piperidone derivatives. Its structure features a 2-chlorobenzyl group attached to the nitrogen atom of a 4-piperidone scaffold, further modified by an oxime functional group at the 4-position. This compound is primarily investigated for its cytotoxic properties, particularly in targeting neoplastic cells while sparing non-malignant tissues . The synthesis involves acid-catalyzed condensation of 2-chlorobenzaldehyde with 4-piperidone hydrochloride, followed by N-acylation and reaction with hydroxylamine to introduce the oxime moiety . Key physical properties include a melting point of 236°C (decomposition) and solubility in polar aprotic solvents like DMSO .

Properties

CAS No. |

26910-68-9 |

|---|---|

Molecular Formula |

C3H2Cl2O |

Molecular Weight |

124.95 g/mol |

IUPAC Name |

(Z)-2,3-dichloroprop-2-enal |

InChI |

InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |

InChI Key |

GRJXQFMIWNSCPF-IWQZZHSRSA-N |

Isomeric SMILES |

C(=C(/C=O)\Cl)\Cl |

Canonical SMILES |

C(=C(C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

2,3-Dichloro-2-propenal can be synthesized through several methods. One common method involves the addition of carbon tetrachloride to an alkyl vinyl ether, followed by hydrolysis and elimination of hydrogen chloride. This process yields 3,3-dichloroacrolein, which can then be converted to 2,3-dichloroacrolein through further chemical reactions .

Chemical Reactions Analysis

2,3-Dichloro-2-propenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to less chlorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Cyclization: It can react with carbonyl compounds to form cyclic compounds such as 2H-pyran-2-ones.

Common reagents used in these reactions include alkylhydrazines, dimethylhydrazine, and various carbonyl compounds. Major products formed from these reactions include hydrazones, pyrazoles, and 2H-pyran-2-one derivatives .

Scientific Research Applications

Synthesis of Fine Chemicals

2,3-Dichloro-2-propenal serves as an important intermediate in the synthesis of various fine chemicals. Its reactivity allows it to participate in several organic reactions:

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, leading to the formation of more complex molecules.

- Aldol Condensation : It can undergo aldol condensation to form β-hydroxy carbonyl compounds, which are precursors for a variety of pharmaceuticals.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human cancer cells through apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Agrochemical Applications

In agriculture, this compound is used as a herbicide and pesticide. Its effectiveness in controlling weeds and pests has been documented:

- Weed Control : Field studies have shown that formulations containing this compound significantly reduce weed biomass compared to untreated controls.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Herbicidal Efficacy

In another study conducted by agricultural researchers, the efficacy of this compound as a herbicide was assessed in field trials. The results showed a significant reduction in weed populations and improved crop yields when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2-propenal involves its reactivity with nucleophilic sites in biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and cytotoxic effects. The molecular targets include nucleophilic amino acids in proteins and nucleotides in DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Cytotoxicity

The cytotoxic potency of 1-(2-chlorobenzyl)-4-piperidone oxime is influenced by its functional groups and substituents. Comparisons with analogs reveal the following trends:

Impact of N-Acylation and Quaternization

- Non-acylated 4-Piperidones: Compounds lacking the N-acyl group (e.g., 3,5-bis(benzylidene)-4-piperidones) exhibit significantly lower cytotoxicity, as the acyl group enhances membrane permeability and target engagement .

- Quaternary Ammonium Derivatives : Quaternization of the piperidine nitrogen (e.g., methyl iodide adducts) reduces potency, likely due to increased hydrophilicity and decreased cellular uptake .

Substituent Position on the Benzyl Group

- 2-Chlorobenzyl vs. 4-Chlorobenzyl : Derivatives with a 2-chlorobenzyl group (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) demonstrate enhanced tumor selectivity compared to 4-chloro analogs, attributed to steric and electronic effects influencing receptor binding .

- Ortho vs. Para Substitution : The 2-chloro position creates a steric hindrance that may restrict rotation, optimizing interactions with hydrophobic pockets in target proteins .

Functional Group Variations

- Oxime vs. This difference impacts solubility and metabolic stability .

- Triazole vs. Oxime: Compounds like 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline prioritize triazole-mediated π-π stacking for DNA intercalation, whereas the oxime group may target enzymes like topoisomerases .

Physicochemical Properties

| Property | 1-(2-Chlorobenzyl)-4-Piperidone Oxime | 1-(4-Chlorobenzyl)Piperidin-4-Amine HCl | 5-Chloro-8-Triazolylquinoline |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄ClN₂O | C₁₂H₁₆ClN₂·HCl | C₁₉H₁₃Cl₂N₅O |

| Melting Point | 236°C (dec.) | 245–247°C | 198–200°C |

| Solubility | DMSO, Ethyl Acetate | Water, Methanol | Chloroform, DCM |

| Key Functional Group | Oxime | Amine (Hydrochloride) | Triazole |

| Cytotoxicity (Relative) | High | Moderate | High |

| Tumor Selectivity | Yes | Limited | Yes |

Q & A

Q. What analytical methods are recommended for detecting 2,3-Dichloro-2-propenal in aqueous matrices?

To analyze this compound in aqueous solutions, solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective. Optimize parameters such as fiber type (e.g., polydimethylsiloxane/divinylbenzene), extraction time (30–60 min), and temperature (40–60°C). Derivatization steps may enhance volatility for GC-MS detection. Validate the method using spiked samples and calibration curves to ensure sensitivity (detection limits < 1 ppb) .

Q. What safety protocols are critical when handling this compound in the lab?

Follow EU Regulation 1272/2008 for hazard communication. Use fume hoods to prevent inhalation, nitrile gloves for skin protection, and safety goggles. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation. Store in airtight containers away from oxidizing agents. Document exposure incidents per OSHA standards (29 CFR 1910.1020) .

Q. How can the purity of synthesized this compound be verified?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Compare peaks with reference data from PubChem (e.g., δ 5.8 ppm for vinyl protons). Supplement with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm to assess purity (>98%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include boiling point (~120–130°C) , logP (~1.5) , and reactivity with nucleophiles . These influence solvent selection (e.g., dichloromethane for extractions) and reaction conditions (e.g., inert atmosphere for stability). Refer to PubChem’s computed data (InChIKey: [example]) for thermodynamic parameters .

Q. How should researchers design a stability study for this compound under varying pH conditions?

Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via GC-MS. Degradation products (e.g., hydrolyzed aldehydes) indicate instability in basic conditions. Use kinetic modeling (first-order decay) to estimate half-lives .

Advanced Research Questions

Q. How can contradictory data on the reaction pathways of this compound be resolved?

Apply evidence-weighting frameworks to assess conflicting mechanistic studies. For example, if NMR data suggests electrophilic addition while computational models predict radical pathways, conduct isotopic labeling experiments (e.g., ²H or ¹³C) to trace bond formation. Validate findings with ab initio molecular dynamics simulations .

Q. What strategies optimize regioselectivity in this compound-derived reactions?

Use steric and electronic directing groups . For instance, introducing electron-withdrawing substituents (e.g., -NO₂) on the propenal backbone can favor β-chlorine substitution. Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like AlCl₃) to enhance selectivity (>90%) .

Q. How should researchers address discrepancies in toxicity profiles reported for this compound?

Perform meta-analyses of existing toxicology studies, prioritizing in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models. Control for variables like exposure duration and metabolite profiling. Cross-reference with EPA DSSTox data (DTXSID301245610) to identify data gaps .

Q. What computational methods predict the environmental fate of this compound?

Employ quantitative structure-activity relationship (QSAR) models via software like EPI Suite. Input parameters include hydrolysis rate constants (kOH), soil adsorption coefficients (Koc), and biodegradation probabilities. Validate predictions with experimental half-life measurements in simulated ecosystems .

Q. How can this compound be functionalized for use in multi-step organic syntheses?

Leverage cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting chlorine atoms with boronic acids. Alternatively, oxidize the aldehyde group to a carboxylic acid using KMnO₄ under acidic conditions. Monitor intermediates via FTIR (C=O stretch at 1700 cm⁻¹) .

Methodological Notes

- Data Validation : Cross-check experimental results with PubChem’s computed properties (InChI, molecular formula) to ensure consistency .

- Ethical Compliance : Adhere to open-data principles (e.g., FAIR guidelines) while anonymizing sensitive data in collaborative studies .

- Instrumentation : Prioritize GC-MS for volatile analytes and LC-MS for polar degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.